molecular formula C11H21NO3 B3167047 Tert-butyl 2-(1-hydroxyethyl)pyrrolidine-1-carboxylate CAS No. 916145-68-1

Tert-butyl 2-(1-hydroxyethyl)pyrrolidine-1-carboxylate

Cat. No.: B3167047
CAS No.: 916145-68-1
M. Wt: 215.29 g/mol
InChI Key: JNNOAQQODYAQBD-UHFFFAOYSA-N
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Description

Tert-butyl 2-(1-hydroxyethyl)pyrrolidine-1-carboxylate is a chiral pyrrolidine derivative with significant utility in organic synthesis and pharmaceutical research. The compound features a tert-butyloxycarbonyl (Boc) protective group and a hydroxyethyl substituent on the pyrrolidine ring, conferring stereochemical complexity and functional versatility. Key properties include:

  • Molecular formula: C₁₁H₂₁NO₃ (from and )
  • Molecular weight: 215.29 g/mol ()
  • Stereochemistry: The (2S,1S) configuration is explicitly noted in , highlighting its enantiomeric purity .
  • Applications: Primarily used as a synthetic intermediate in drug discovery, particularly for constrained peptides or bioactive molecules requiring chiral pyrrolidine scaffolds.

The Boc group enhances stability during synthetic workflows, while the hydroxyethyl moiety offers a handle for further functionalization, such as oxidation or coupling reactions. Its physical form is typically a colorless oil or solid, depending on purification methods .

Properties

IUPAC Name

tert-butyl 2-(1-hydroxyethyl)pyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO3/c1-8(13)9-6-5-7-12(9)10(14)15-11(2,3)4/h8-9,13H,5-7H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNNOAQQODYAQBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCCN1C(=O)OC(C)(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-(1-hydroxyethyl)pyrrolidine-1-carboxylate typically involves the reaction of pyrrolidine derivatives with tert-butyl chloroformate and an appropriate hydroxyethyl precursor. The reaction is usually carried out under anhydrous conditions with a base such as triethylamine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Tert-butyl 2-(1-hydroxyethyl)pyrrolidine-1-carboxylate can undergo oxidation reactions to form corresponding ketones or carboxylic acids.

    Reduction: The compound can be reduced to form alcohols or amines, depending on the reducing agent used.

    Substitution: It can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of new esters or amides.

Scientific Research Applications

Chemistry

Tert-butyl 2-(1-hydroxyethyl)pyrrolidine-1-carboxylate serves as a crucial building block in organic synthesis. Its unique structure allows for the formation of various derivatives, which can be utilized in the development of new materials and chemicals. The compound's ability to participate in reactions involving nucleophilic substitutions makes it valuable in synthetic pathways.

Biology

In biological research, this compound is significant for studying enzyme mechanisms and protein interactions. It has been shown to interact with cyclooxygenase (COX) enzymes, which are pivotal in inflammatory processes. In vitro studies indicate that it can inhibit the production of prostaglandins by blocking COX enzymes, demonstrating potential anti-inflammatory properties.

Medicine

The compound is being investigated as a precursor in the synthesis of pharmaceutical compounds. Its anti-inflammatory effects have led to explorations of its therapeutic applications in treating conditions related to inflammation. The inhibition of COX-1 and COX-2 enzymes positions it as a candidate for developing new non-steroidal anti-inflammatory drugs (NSAIDs).

Industry

In industrial applications, this compound is utilized in producing specialty chemicals and materials. Its versatility allows it to be incorporated into various formulations, enhancing product performance.

Recent studies have highlighted the biological activity of this compound, particularly regarding its anti-inflammatory effects:

CompoundIC50 (μM)Target Enzyme
3b19.45 ± 0.07COX-1
4b26.04 ± 0.36COX-1
4d28.39 ± 0.03COX-1
3a42.10 ± 0.30COX-2
4d23.80 ± 0.20COX-2

These results indicate that derivatives of this compound may possess selective inhibition properties, potentially leading to fewer side effects compared to traditional NSAIDs.

Structure–Activity Relationship (SAR)

The structure–activity relationship studies reveal that modifications to the pyrrolidine ring and substituents on the carboxylate group significantly influence biological activity:

  • Electron-donating groups enhance anti-inflammatory effects.
  • Steric hindrance may reduce potency.

Case Studies

One notable case study involved evaluating various pyrrolidine derivatives for their ability to inhibit COX enzymes and reduce inflammation in rat models:

Study Design : The study assessed several derivatives' efficacy against inflammation induced by carrageenan.

Findings : this compound demonstrated significant reductions in paw swelling and inflammatory markers compared to control groups.

Mechanism of Action

The mechanism of action of tert-butyl 2-(1-hydroxyethyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets and influencing various biochemical pathways. The presence of the tert-butyl group enhances its binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate

  • Substituent : Hydroxymethyl (–CH₂OH) instead of hydroxyethyl.
  • Molecular formula: C₁₀H₁₉NO₃ (calculated).
  • Key differences : Shorter alkyl chain reduces steric bulk and may lower hydrophobicity compared to the hydroxyethyl analogue. This impacts solubility and reactivity in nucleophilic substitutions .

Tert-butyl 2-(1-hydroxy-2-nitroethyl)pyrrolidine-1-carboxylate

  • Substituent: Nitro group (–NO₂) adjacent to the hydroxyl.
  • Molecular formula : C₁₁H₂₀N₂O₅; molar mass 260.29 g/mol ().
  • Key differences : The nitro group introduces electron-withdrawing effects, increasing reactivity in reduction or cycloaddition reactions. However, it may compromise stability under acidic conditions .

Tert-butyl 2-(4-bromo-2-chlorophenyl)pyrrolidine-1-carboxylate

  • Substituent : Halogenated aryl group (Br and Cl).
  • Molecular formula: C₁₅H₁₉BrClNO₂; molar mass 360.67 g/mol ().
  • Key differences: Aromatic substitution enhances lipophilicity, favoring applications in cross-coupling reactions (e.g., Suzuki-Miyaura).

Reactivity and Stability

  • Hydroxyethyl vs. Hydroxymethyl : The hydroxyethyl group’s longer chain provides greater conformational flexibility, enhancing interactions in enantioselective catalysis compared to hydroxymethyl .
  • Nitro-substituted derivative : The nitro group in increases oxidative instability but enables applications in nitro-reduction reactions to generate amine intermediates .
  • Boc deprotection : All compounds retain Boc group stability under basic conditions, but acidic cleavage rates vary with substituent electronic effects .

Biological Activity

Tert-butyl 2-(1-hydroxyethyl)pyrrolidine-1-carboxylate is a compound of interest due to its potential biological activities and therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C10H19NO3
  • Molecular Weight : 201.26 g/mol
  • CAS Number : 170491-63-1

Biological Activity

This compound has been studied for various biological activities, including:

  • Antioxidant Activity : Research indicates that pyrrolidine derivatives exhibit significant antioxidant properties, which can protect cells from oxidative stress .
  • Neuroprotective Effects : Some studies suggest that compounds within this class may have neuroprotective effects, potentially beneficial in treating neurodegenerative diseases .
  • Antimicrobial Properties : There is evidence that these compounds can inhibit the growth of certain bacteria and fungi, suggesting potential applications in developing antimicrobial agents .

The mechanism through which this compound exerts its effects is not fully elucidated but may involve:

  • Enzyme Inhibition : The compound may interact with specific enzymes or receptors, modulating their activity. For instance, it could inhibit kinases involved in cell signaling pathways, affecting processes such as proliferation and apoptosis .
  • Radical Scavenging : Its structure allows it to act as a radical scavenger, neutralizing reactive oxygen species (ROS) and preventing cellular damage .

Case Studies

  • Study on Antioxidant Activity :
    • A study demonstrated that pyrrolidine derivatives showed a marked increase in antioxidant activity compared to controls. The mechanism was attributed to their ability to donate electrons and stabilize free radicals .
  • Neuroprotection in Animal Models :
    • In animal models of neurodegeneration, administration of this compound resulted in reduced neuronal loss and improved cognitive function, suggesting its potential for treating conditions like Alzheimer's disease .
  • Antimicrobial Efficacy :
    • A series of tests indicated that the compound exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli, making it a candidate for further development as an antimicrobial agent .

Data Table

Biological ActivityObservationsReferences
AntioxidantSignificant radical scavenging activity
NeuroprotectiveReduced neuronal loss in animal models
AntimicrobialInhibitory effects on bacterial growth

Q & A

Q. Q1. What are the standard synthetic routes for preparing tert-butyl 2-(1-hydroxyethyl)pyrrolidine-1-carboxylate, and how are intermediates purified?

The compound is typically synthesized via multi-step reactions involving Boc-protected pyrrolidine derivatives. For example, tert-butyl (2S)-2-(1-hydroxyethyl)pyrrolidine-1-carboxylate (CAS: 1307800-86-7) is synthesized using chiral starting materials and purified via column chromatography with solvents like ethanol/chloroform (1:10) . Intermediate steps may involve protecting group strategies (e.g., tert-butyldimethylsilyl for hydroxyl groups) and acid/base workups to isolate products. Purification often employs silica gel chromatography, and yields range from 60% to 75% depending on reaction optimization .

Q. Q2. Which spectroscopic methods are critical for confirming the structure and enantiomeric purity of this compound?

Key techniques include:

  • 1H/13C NMR : To verify the pyrrolidine backbone and substituents (e.g., hydroxyethyl group). For instance, tert-butyl (2R)-2-(2-hydroxyethyl)pyrrolidine-1-carboxylate (CAS: 132482-06-5) shows distinct NMR shifts for the Boc group (δ ~1.4 ppm for tert-butyl) and hydroxyethyl protons (δ ~3.5–3.7 ppm) .
  • HRMS : To confirm molecular weight (e.g., [M+H]+ calculated for C11H21NO3: 216.1594) .
  • Optical rotation : Enantiomers like (R)- and (S)-forms exhibit specific rotations (e.g., [α]25D −55.0 for a related pyrrolidine derivative) .

Advanced Synthetic Challenges

Q. Q3. How can researchers address low yields in the coupling of hydroxyethyl groups to the pyrrolidine ring?

Low yields often arise from steric hindrance or competing side reactions. Strategies include:

  • Temperature control : Reactions performed at 0–20°C reduce unwanted byproducts .
  • Activating agents : Use of DMAP or triethylamine to enhance nucleophilicity in esterification or coupling steps .
  • Protecting group selection : Bulky groups (e.g., tert-butyl) improve regioselectivity during hydroxyl functionalization .

Q. Q4. What methods resolve contradictions in stereochemical assignments reported for similar pyrrolidine derivatives?

Discrepancies can arise from misassigned NMR signals or inadequate chiral resolution. Solutions include:

  • X-ray crystallography : Definitive structural confirmation, as seen in studies of tert-butyl (2S,4S)-disubstituted pyrrolidines .
  • Chiral HPLC : To separate enantiomers and validate optical purity .
  • Comparative NMR analysis : Cross-referencing chemical shifts with databases (e.g., PubChem entries for analogous compounds) .

Applications in Research

Q. Q5. How is this compound utilized in asymmetric organocatalysis or drug discovery?

The hydroxyethyl-pyrrolidine scaffold is a precursor for organocatalysts. For example, tert-butyl (R)-2-(aminomethyl)pyrrolidine-1-carboxylate derivatives are key intermediates in synthesizing catalysts for enantioselective aldol reactions . In drug development, similar structures are explored as calcium channel blockers or anticancer agents, leveraging the pyrrolidine ring’s conformational flexibility .

Q. Q6. What are the challenges in scaling up synthesis for preclinical studies?

Key issues include:

  • Reproducibility : Batch-to-batch variability in protecting group removal (e.g., Boc deprotection with TFA requires strict stoichiometric control) .
  • Solvent selection : Transitioning from dichloromethane (lab-scale) to greener solvents (e.g., ethyl acetate) without compromising yield .
  • Purification scalability : Replacing column chromatography with recrystallization or distillation for cost-effective production .

Data Analysis and Mechanistic Insights

Q. Q7. How can researchers interpret conflicting bioactivity data for derivatives of this compound?

Discrepancies may stem from stereochemical variations or assay conditions. For example:

  • Enantiomer-specific activity : (R)- vs. (S)-isomers of hydroxyethyl-pyrrolidines show divergent binding to biological targets like kinases .
  • Assay optimization : Validate results using orthogonal methods (e.g., SPR vs. fluorescence polarization) to rule out false positives .

Q. Q8. What computational tools predict the reactivity of tert-butyl-protected intermediates in further functionalization?

  • DFT calculations : Model transition states for nucleophilic attacks on the pyrrolidine ring .
  • QSAR models : Correlate substituent effects (e.g., electron-withdrawing groups on the hydroxyethyl chain) with reaction rates .

Safety and Regulatory Considerations

Q. Q9. What safety protocols are essential for handling this compound, given its lack of GHS classification?

Despite no formal GHS classification, precautions include:

  • PPE : Gloves and goggles to prevent skin/eye contact, as recommended for structurally similar tert-butyl piperidine carboxylates .
  • Ventilation : Use fume hoods during Boc deprotection (TFA releases corrosive fumes) .
  • Waste disposal : Neutralize acidic byproducts before disposal per local regulations .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 2-(1-hydroxyethyl)pyrrolidine-1-carboxylate
Reactant of Route 2
Tert-butyl 2-(1-hydroxyethyl)pyrrolidine-1-carboxylate

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